

Solubility and stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone in different solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,8-Dinitro-4,5-dihydroxyanthraquinone
Cat. No.:	B1665754

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **1,8-Dinitro-4,5-dihydroxyanthraquinone**

Prepared by: Gemini, Senior Application Scientist

Introduction

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known by its synonym 4,5-Dinitrochrysazin, is a significant organic compound derived from the anthraquinone core structure.^[1] With the CAS Number 81-55-0 and the molecular formula C₁₄H₆N₂O₈, this brownish-gold solid holds relevance in diverse scientific fields.^{[1][2]} It serves as a key intermediate in the synthesis of dyes and has recently garnered attention in biomedical research as a potential antibacterial agent against Gram-positive bacteria, including antibiotic-resistant strains of *Staphylococcus aureus* and *Enterococcus faecalis*.^{[3][4][5]} Its biological activity is reportedly linked to the inhibition of the essential bacterial enzyme phosphopantetheine adenylyltransferase (PPAT), with its nitro groups playing a critical role in its efficacy.^{[4][5]} This guide provides a comprehensive technical overview of the solubility and stability characteristics of **1,8-Dinitro-4,5-dihydroxyanthraquinone**, offering foundational knowledge for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of **1,8-Dinitro-4,5-dihydroxyanthraquinone** is essential for its handling, formulation, and application. These properties dictate its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₆ N ₂ O ₈	[1] [2]
Molecular Weight	330.21 g/mol	[2] [6]
Appearance	Brownish-gold solid	[1] [2] [7]
Melting Point	~225 °C (with decomposition)	[1] [2] [6]
CAS Number	81-55-0	[2] [6]
Water Solubility	< 0.1 mg/mL (at 22.2 °C / 72 °F)	[1] [7]

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in pharmaceutical applications, as well as its utility in chemical synthesis. The structure of **1,8-Dinitro-4,5-dihydroxyanthraquinone**—featuring a large, nonpolar polycyclic aromatic core combined with polar hydroxyl (-OH) and nitro (-NO₂) functional groups—results in a complex solubility profile.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive framework for solubility. The large anthraquinone skeleton imparts significant hydrophobic character, suggesting poor solubility in polar solvents like water. This is confirmed by experimental data indicating it is practically insoluble in water.[\[2\]](#)[\[7\]](#) Conversely, the presence of two hydroxyl and two nitro groups introduces polarity and the potential for hydrogen bonding, suggesting that solubility should be higher in organic solvents, particularly those that are polar. While extensive quantitative data across a wide range of organic solvents is not readily available in the literature, the solubility of its parent compound, 1,8-dihydroxyanthraquinone (Dantron), is known to be higher in solvents like acetone, chloroform, and ethanol.[\[8\]](#) It is reasonable to infer a similar, though not identical, profile for the dinitro derivative.

Expected Solubility in Common Solvents

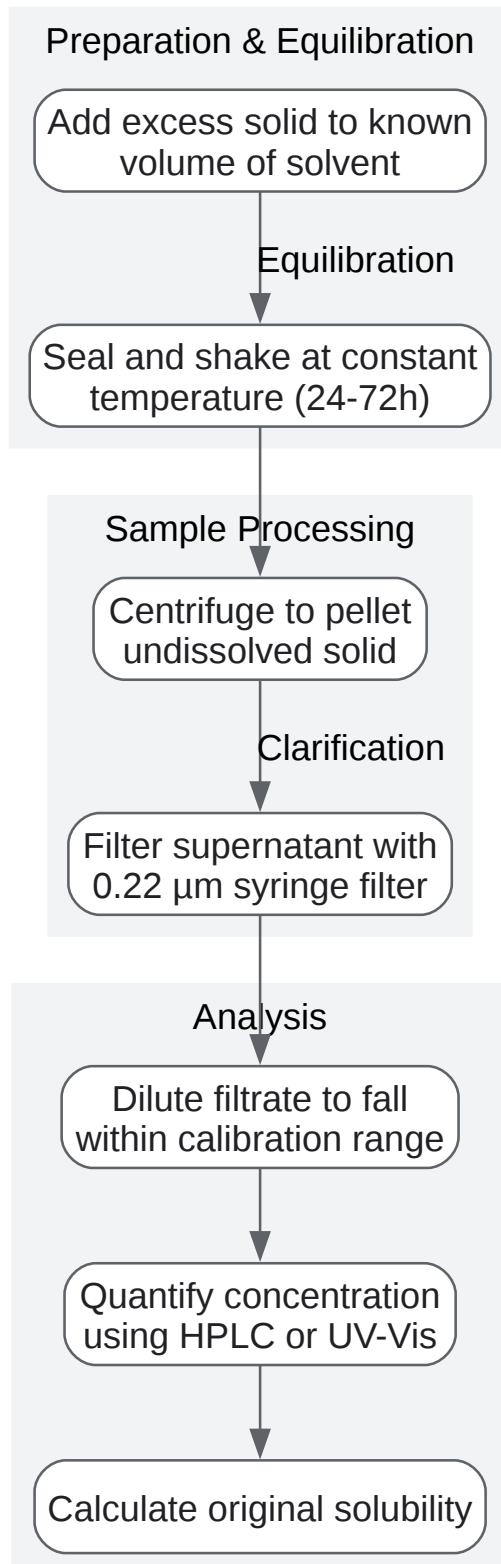
Based on its chemical structure and the behavior of analogous compounds, the following qualitative solubility profile is expected:

- Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding interactions with the hydroxyl groups.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to exhibit the highest solubility. These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network present in water.
- Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility due to the compound's overall polarity.
- Aqueous Alkali Hydroxides (e.g., NaOH, KOH): The phenolic hydroxyl groups are acidic and will deprotonate in alkaline solutions to form water-soluble salts, thus significantly increasing solubility.^[8]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.^[9] This protocol provides a self-validating system for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **1,8-Dinitro-4,5-dihydroxyanthraquinone** in a specific solvent at a controlled temperature.


Materials:

- **1,8-Dinitro-4,5-dihydroxyanthraquinone** (analytical grade)
- Solvent of interest (HPLC grade)
- Scintillation vials or sealed centrifuge tubes
- Orbital shaker with temperature control

- Centrifuge
- Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Preparation: Add an excess amount of solid **1,8-Dinitro-4,5-dihydroxyanthraquinone** to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a defined period (e.g., 24 to 72 hours) to ensure the solution is fully saturated.[10]
- Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.[9][10]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.[9][10] This step is critical to remove any microscopic particles.
- Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9][11] A standard calibration curve must be prepared using solutions of known concentrations to ensure accurate quantification.[11]
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

[Click to download full resolution via product page](#)

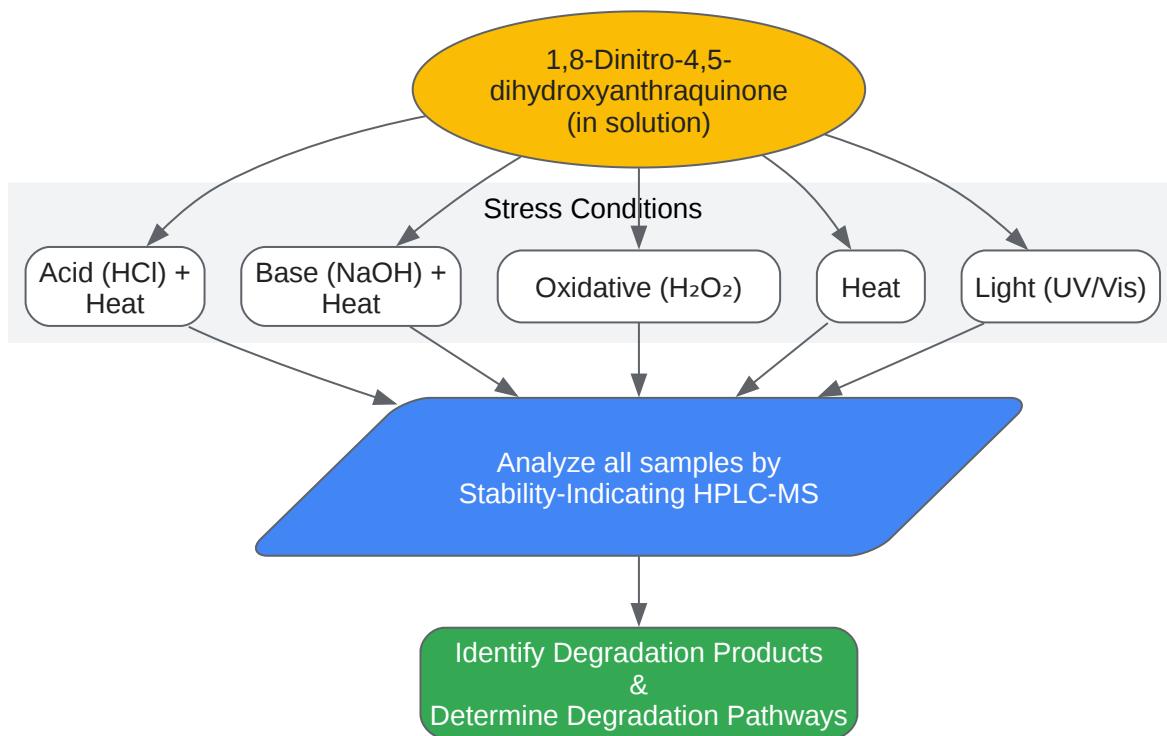
Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Stability Profile

Stability testing is a critical component of drug development and chemical handling, designed to evaluate how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[12][13][14] For **1,8-Dinitro-4,5-dihydroxyanthraquinone**, its known sensitivity to air and light makes stability assessment particularly important.[1][2][7]

Key Factors Influencing Stability

- Photostability: The compound is noted to be potentially sensitive to light.[1][2][7] Anthraquinone derivatives can undergo photochemical reactions when exposed to UV or visible light, which can lead to degradation and the formation of impurities.
- Thermal Stability: The compound's melting point of ~225 °C is accompanied by decomposition, indicating a limit to its thermal stability.[2] Accelerated stability studies at elevated temperatures (e.g., 40°C) are used to predict long-term stability under normal storage conditions.[13]
- Oxidative Stability: Sensitivity to air suggests a susceptibility to oxidation.[1][2][7] The electron-rich dihydroxyanthraquinone core could be prone to oxidative degradation, potentially leading to ring-opening or the formation of other byproducts.
- pH and Hydrolytic Stability: The stability of the compound can be influenced by pH. While the core structure is generally stable against hydrolysis, extreme pH conditions, especially when combined with heat, can promote degradation. The phenolic hydroxyl groups also mean the compound's form (and potentially reactivity) is pH-dependent.

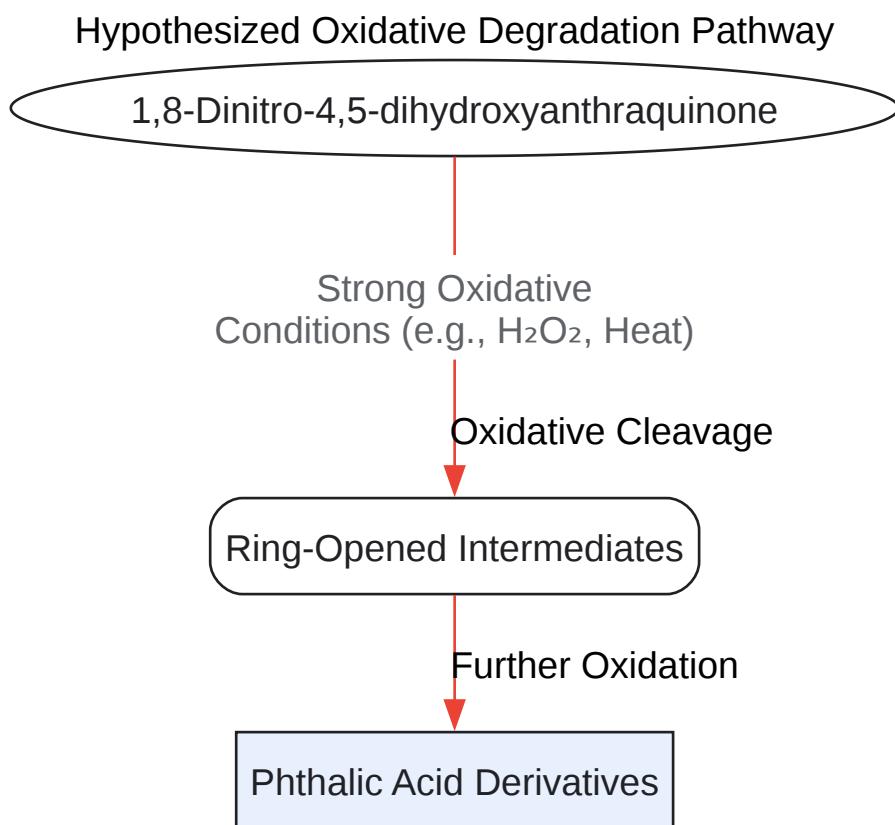

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used in accelerated stability testing.[12][15] Its purpose is to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[15]

Objective: To investigate the degradation pathways of **1,8-Dinitro-4,5-dihydroxyanthraquinone** under various stress conditions.

Procedure:

- Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Application of Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
 - Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60-80°C) for a set period.
 - Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60-80°C) for a set period.
 - Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
 - Thermal Stress: Heat the solution (e.g., at 60-80°C) in the absence of other stressors.
 - Photolytic Stress: Expose the solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to shield it from light.
- Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
- Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to help identify the structure of these new products.


[Click to download full resolution via product page](#)

Caption: General workflow for a forced degradation stability study.

Potential Degradation Pathways

While specific degradation pathways for **1,8-Dinitro-4,5-dihydroxyanthraquinone** are not detailed in the available literature, studies on other anthraquinone dyes provide valuable insights. Under aerobic conditions, bacterial degradation of anthraquinones has been shown to proceed through intermediates like catechol and salicylic acid.^{[16][17]} Another common degradation product from the cleavage of the anthraquinone ring is phthalic acid.^{[18][19]}

Based on these precedents, a plausible degradation pathway under strong oxidative conditions could involve the oxidative cleavage of the central quinone ring, eventually leading to the formation of phthalic acid derivatives. The nitro and hydroxyl substituents would influence the specific intermediates formed.

[Click to download full resolution via product page](#)

Caption: A hypothesized degradation pathway for the subject molecule.

Conclusion

1,8-Dinitro-4,5-dihydroxyanthraquinone is a compound with significant chemical and biological relevance. Its solubility is limited in aqueous media but can be enhanced in polar organic solvents and alkaline solutions. The compound's stability is a key consideration for its practical application, with known sensitivities to light and air necessitating careful handling and storage in cool, dry, dark conditions within tightly sealed containers.^[1] The experimental protocols detailed in this guide for determining solubility and assessing stability provide a robust framework for researchers to generate reliable data, supporting further development in fields ranging from materials science to pharmaceuticals.

References

- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing S.L.

- 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0. (n.d.). ChemicalBook.
- Buy 1,8-dihydroxy-4,5-dinitroanthraquinone from Sanomol GmbH. (n.d.). ECHEMI.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
- Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research.
- Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.
- **1,8-Dinitro-4,5-dihydroxyanthraquinone.** (n.d.). PubChem.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
- Procedure for solubility testing of NM suspension. (2016, May 28). Nanopartikel-info.net.
- A Comparative Guide to Analytical Methods for the Quantification of 1,8-Dinitroanthraquinone. (n.d.). Benchchem.
- 1,8-Dihydroxy-4,5-dinitroanthraquinone 97 81-55-0. (n.d.). Sigma-Aldrich.
- 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%. (n.d.). Hong Jin.
- Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from *Thanotephorus cucumeris* Dec 1. (2025, August 9). ResearchGate.
- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
- Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone). (n.d.). Pharmaceutical Drugs - NCBI.
- Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated *Rhodococcus pyridinivorans* GF3 under aerobic conditions. (2019). PubMed.
- Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from *Thanatephorus cucumeris* Dec 1. (n.d.). PubMed.
- Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated *Rhodococcus pyridinivorans* GF3 under aerobic conditions. (2019, April 19). Sigma-Aldrich.
- 1,8-Dihydroxy-4,5-dinitroanthraquinone. (n.d.). Benchchem.
- In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against *Staphylococcus aureus* and *Enterococcus faecalis*. (n.d.). PMC - PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]
- 3. 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against *Staphylococcus aureus* and *Enterococcus faecalis* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Dihydroxy-4,5-dinitroanthraquinone 97 81-55-0 [sigmaaldrich.com]
- 7. 1,8-Dinitro-4,5-dihydroxyanthraquinone | C14H6N2O8 | CID 3378440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. materialneutral.info [materialneutral.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 14. japsonline.com [japsonline.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated *Rhodococcus pyridinivorans* GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated *Rhodococcus pyridinivorans* GF3 under aerobic conditions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from *Thanatephorus cucumeris* Dec 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Solubility and stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone in different solvents.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665754#solubility-and-stability-of-1-8-dinitro-4-5-dihydroxyanthraquinone-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com